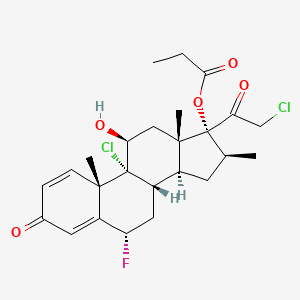
9-Chloro halobetasol propionate
描述
9-Chloro halobetasol propionate is a useful research compound. Its molecular formula is C25H31Cl2FO5 and its molecular weight is 501.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生化分析
Biochemical Properties
9-Chloro halobetasol propionate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomoleculesThese proteins control the biosynthesis of potent mediators of inflammation, such as prostaglandins and leukotrienes, by inhibiting the release of their common precursor, arachidonic acid . The compound’s interaction with these enzymes and proteins helps reduce inflammation and immune responses.
Cellular Effects
This compound exerts several effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can suppress the hypothalamic-pituitary-adrenal (HPA) axis, leading to reduced production of endogenous corticosteroids . Additionally, it can affect glucose metabolism, potentially causing hyperglycemia and glucosuria . The compound’s impact on gene expression includes the downregulation of pro-inflammatory cytokines and upregulation of anti-inflammatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with glucocorticoid receptors in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate gene transcription . This regulation results in the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. The compound also inhibits the activity of phospholipase A2, reducing the release of arachidonic acid and subsequent production of inflammatory mediators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, light, and pH. Long-term studies have shown that the compound can maintain its potency for extended periods when stored under appropriate conditions . Prolonged exposure to the compound can lead to tachyphylaxis, where the response to the drug diminishes over time . Additionally, long-term use can result in skin atrophy and other adverse effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and immune responses without significant adverse effects . At higher doses, it can cause systemic toxicity, including adrenal suppression, hyperglycemia, and Cushing’s syndrome . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and increasing the dose does not result in additional therapeutic benefits .
Metabolic Pathways
This compound is primarily metabolized in the liver through hepatic enzymes . The compound undergoes various biotransformation processes, including hydroxylation and conjugation, to form inactive metabolites that are excreted in the urine . The metabolic pathways involve interactions with cytochrome P450 enzymes, which play a crucial role in the compound’s clearance from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and binding to specific transport proteins . The compound’s lipophilic nature allows it to easily penetrate cell membranes and accumulate in lipid-rich tissues . It can also bind to plasma proteins, which facilitates its distribution throughout the body . The compound’s localization and accumulation in target tissues contribute to its therapeutic effects.
Subcellular Localization
This compound is primarily localized in the cytoplasm and nucleus of target cells . The compound’s activity is influenced by its subcellular localization, as it needs to bind to glucocorticoid receptors in the cytoplasm before translocating to the nucleus . Post-translational modifications, such as phosphorylation, can also affect the compound’s targeting and function within specific cellular compartments .
属性
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-(2-chloroacetyl)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31Cl2FO5/c1-5-21(32)33-25(20(31)12-26)13(2)8-15-16-10-18(28)17-9-14(29)6-7-22(17,3)24(16,27)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15-,16-,18-,19-,22-,23-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPFKMAMNGPPDJ-LICBFIPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)Cl)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)Cl)O)C)C)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31Cl2FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216977 | |
| Record name | 9-Chloro halobetasol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66852-61-7 | |
| Record name | 9-Chloro halobetasol propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066852617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Chloro halobetasol propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50216977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-CHLORO HALOBETASOL PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7P6H3332RL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


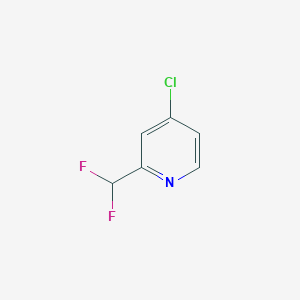
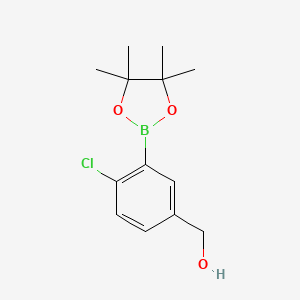
![(1R)-3-[2-[(7Ar)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B1493969.png)
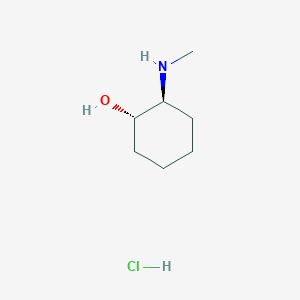

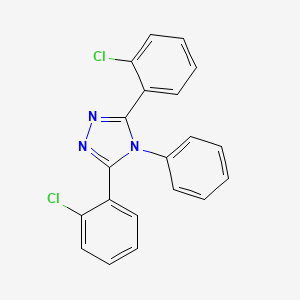
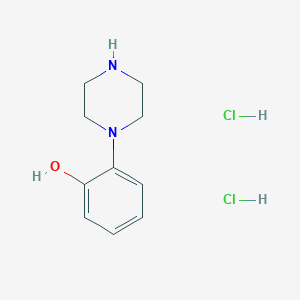
![3-[5-(2-Carboxyethyl)pyrazon-2-yl]Propanoic acid](/img/structure/B1493994.png)

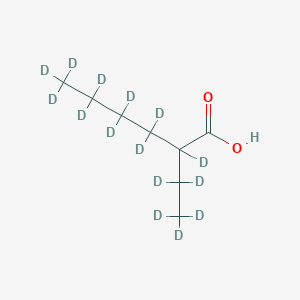
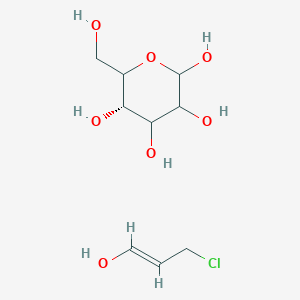
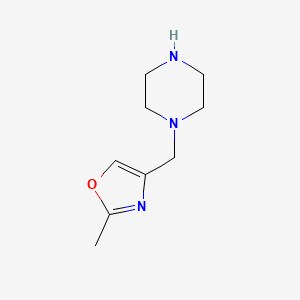
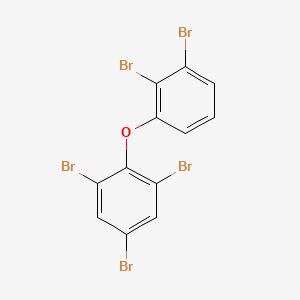
![1-[(2-Methoxyphenyl)methylideneamino]-4-phenylimidazol-2-amine](/img/structure/B1494031.png)
